Dimethyl[(oxolan-2-yl)methyl]phosphane
Description
Dimethyl[(oxolan-2-yl)methyl]phosphane is an organophosphorus compound characterized by a central phosphorus atom bonded to two methyl groups and a [(oxolan-2-yl)methyl] substituent. The oxolan (tetrahydrofuran, THF) ring introduces steric and electronic effects due to its oxygen atom and cyclic ether structure. This compound belongs to the phosphane class (PH₃ derivatives), where the lone pair on phosphorus contributes to its nucleophilic and coordination properties.
Properties
CAS No. |
111997-89-8 |
|---|---|
Molecular Formula |
C7H15OP |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
dimethyl(oxolan-2-ylmethyl)phosphane |
InChI |
InChI=1S/C7H15OP/c1-9(2)6-7-4-3-5-8-7/h7H,3-6H2,1-2H3 |
InChI Key |
HHADYEBXUWWKPY-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(oxolan-2-yl)methyl]phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of dimethylchlorophosphine with oxolan-2-ylmethylmagnesium bromide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(oxolan-2-yl)methyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Complexation: Transition metal salts like palladium chloride and platinum chloride are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
Dimethyl[(oxolan-2-yl)methyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl[(oxolan-2-yl)methyl]phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl Methylphosphonate (DMMP)
Structure and Reactivity :
- DMMP (CAS 756-79-6) : A phosphonate ester with the formula (CH₃O)₂P(O)CH₃, featuring a P=O bond and esterified methyl groups .
- Dimethyl[(oxolan-2-yl)methyl]phosphane : A phosphane with P(CH₃)₂-CH₂-(THF-2-yl). The absence of a P=O bond in the phosphane results in higher basicity and nucleophilicity compared to DMMP.
Thermochemical Properties :
- Density-functional theory (DFT) methods, such as the Becke three-parameter hybrid functional, could predict the thermochemical stability of this compound, similar to how these methods evaluate DMMP’s properties .
Disodium 50-Inosinate (CAS 4691-65-0)
Structural Analogies :
- Disodium 50-inosinate contains a tetrahydrofuran-derived oxolan ring as part of its inosine monophosphate structure .
- Unlike the target compound, disodium 50-inosinate is a nucleotide derivative with a phosphate group and a purine base, emphasizing biological functionality.
Electronic Effects :
- The oxolan ring in both compounds may influence solubility and stereoelectronic interactions. However, the phosphate group in disodium 50-inosinate introduces strong ionic character, contrasting with the neutral, hydrophobic phosphane.
Mercury Compounds with Oxolan Substituents
Examples :
Key Differences :
- Mercury’s high electronegativity and toxicity contrast sharply with phosphorus’s role in catalysis and organic synthesis.
- The target compound’s phosphorus center enables coordination chemistry, whereas mercury compounds are often studied for their environmental persistence and bioaccumulation risks .
[2-(Oxolan-2-ylmethoxy)phenyl]methanol (CAS 1021031-79-7)
Theoretical and Computational Insights
The Colle-Salvetti correlation-energy formula and related DFT approaches (e.g., B3LYP) have been critical in evaluating the electronic structure of organophosphorus compounds . For this compound:
- Predicted Stability : The THF ring may reduce phosphorus’s electrophilicity via steric shielding, a hypothesis testable using Lee-Yang-Parr (LYP) correlation functionals .
- Reactivity Trends : Comparative studies with DMMP could reveal how oxidation state (P³⁺ in phosphanes vs. P⁵⁺ in phosphonates) affects bond dissociation energies and reaction pathways .
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